molecular formula C19H24O6 B12307275 4,4'-(3,5-Dihydroxyheptane-1,7-diyl)bis(benzene-1,2-diol)

4,4'-(3,5-Dihydroxyheptane-1,7-diyl)bis(benzene-1,2-diol)

Cat. No.: B12307275
M. Wt: 348.4 g/mol
InChI Key: DACLCJIHILFMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(3,5-Dihydroxyheptane-1,7-diyl)bis(benzene-1,2-diol) is a complex organic compound characterized by the presence of multiple hydroxyl groups attached to a heptane backbone and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(3,5-Dihydroxyheptane-1,7-diyl)bis(benzene-1,2-diol) typically involves the reaction of benzene-1,2-diol derivatives with a heptane-based precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods to achieve the desired product quality. The use of automated systems and stringent quality control measures are essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

4,4’-(3,5-Dihydroxyheptane-1,7-diyl)bis(benzene-1,2-diol) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typically involve the use of catalysts and specific solvents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

4,4’-(3,5-Dihydroxyheptane-1,7-diyl)bis(benzene-1,2-diol) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4,4’-(3,5-Dihydroxyheptane-1,7-diyl)bis(benzene-1,2-diol) involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and cell signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[(3S,5R)-3,5-Dihydroxyheptane-1,7-diyl]bis(2-methoxyphenol)
  • 9,9,-Di(3,4-dihydroxyphenyl)fluorene

Uniqueness

4,4’-(3,5-Dihydroxyheptane-1,7-diyl)bis(benzene-1,2-diol) is unique due to its specific arrangement of hydroxyl groups and the heptane backbone, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-[7-(3,4-dihydroxyphenyl)-3,5-dihydroxyheptyl]benzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14-15,20-25H,1-2,5-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACLCJIHILFMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(CC(CCC2=CC(=C(C=C2)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.